N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C14H13Cl3N2O2S |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13Cl3N2O2S/c1-21-10-6-4-9(5-7-10)18-13(14(15,16)17)19-12(20)11-3-2-8-22-11/h2-8,13,18H,1H3,(H,19,20) |
InChI Key |
MHAKVSSFCHFADO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Isothiocyanate Intermediate Route
The most widely reported method involves the synthesis of N-(2,2,2-trichloro-1-isothiocyanatoethyl)thiophene-2-carboxamide as a key intermediate. This approach, adapted from, begins with the reaction of thiophene-2-carbonyl chloride with 2,2,2-trichloroethylamine in anhydrous acetonitrile. The resulting N-(2,2,2-trichloroethyl)thiophene-2-carboxamide is treated with thiophosgene to introduce the isothiocyanate group.
Critical Reaction Parameters :
-
Solvent: Dry acetonitrile (≥99.9% purity)
-
Temperature: 0–5°C (to minimize side reactions)
Subsequent coupling of the isothiocyanate intermediate with 4-methoxyaniline in the presence of triethylamine produces the target compound. This step requires strict control of stoichiometry (1:1.05 molar ratio) to avoid over-alkylation.
Nucleophilic Substitution Strategy
An alternative pathway employs N-(1,2,2,2-tetrachloroethyl)thiophene-2-carboxamide as a precursor. Chlorination of N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide using thionyl chloride (SOCl₂) in carbon tetrachloride generates the tetrachloro derivative, which undergoes nucleophilic substitution with 4-methoxyaniline (Scheme 1).
Scheme 1 :
Optimization Insights :
-
Excess triethylamine (2.2 equiv.) improves yield by scavenging HCl.
Detailed Experimental Procedures
Synthesis of N-(2,2,2-Trichloroethyl)Thiophene-2-Carboxamide
Steps :
-
Thiophene-2-carbonyl chloride (0.1 mol) is dissolved in 150 mL dry dichloromethane.
-
2,2,2-Trichloroethylamine (0.11 mol) is added dropwise at −10°C under N₂.
-
The mixture is stirred for 4 hours, washed with 5% NaHCO₃, and dried over MgSO₄.
-
The product is recrystallized from ethanol/water (3:1), yielding white crystals (72%).
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 128–130°C |
| IR (KBr, cm⁻¹) | 3321 (N–H), 1668 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 8.74 (d, J = 8.8 Hz, NH), 7.85 (thiophene-H) |
Coupling with 4-Methoxyaniline
Procedure :
-
N-(2,2,2-trichloro-1-isothiocyanatoethyl)thiophene-2-carboxamide (10 mmol) and 4-methoxyaniline (10.5 mmol) are refluxed in toluene for 3 hours.
-
The mixture is cooled, filtered, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).
Yield : 84%
Purity : >98% (HPLC, C18 column, MeOH/H₂O 70:30)
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of the target compound confirms the presence of:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 396.2 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂Cl₃N₂O₂S.
Optimization and Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may promote decomposition. Non-polar solvents (toluene) improve selectivity but require higher temperatures.
Byproduct Formation
The primary side product, N,N′-bis(4-methoxyphenyl)thiourea , arises from excess aniline. This is mitigated by using a slight excess of the isothiocyanate intermediate (1.05:1 ratio).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Isothiocyanate Route | 84 | 98 | Scalability (>100 g batches) |
| Nucleophilic Substitution | 67 | 95 | Avoids thiophosgene |
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Research indicates that N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide exhibits significant biological activities, including:
1. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The presence of the trichloroethyl moiety and methoxyphenyl group enhances its binding affinity to biological targets, potentially leading to effective antimicrobial action against Gram-positive and Gram-negative bacteria.
2. Antioxidant Activity
The compound has shown promising antioxidant activity in various assays. For instance, derivatives of thiophene-2-carboxamide have demonstrated significant inhibition of free radicals, which is crucial in preventing oxidative stress-related diseases.
3. Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal selective activity against cancer cell lines. The structural features contribute to its ability to disrupt cellular processes in malignant cells while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances biological activity.
- Functional Group Variations : Modifications in functional groups can significantly alter the compound's reactivity and interaction with biological targets.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 256 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Notable results included:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The low IC50 values indicate potent anticancer activity, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Core Thiophene Carboxamide Derivatives
The compound shares a thiophene-2-carboxamide backbone with multiple analogues, differing in substituents on the aminoethyl and aryl groups (Table 1).
Table 1: Structural Features of Selected Thiophene Carboxamides
Substituent Effects on Geometry
- Dihedral Angles : The target compound’s trichloroethyl group imposes a specific spatial arrangement, while N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, similar to its furan analogue (9.7°) .
Spectral and Analytical Data
Table 2: Spectroscopic and Docking Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamide derivatives with arylhydrazine precursors in acetonitrile under reflux (1–3 minutes) to form intermediates .
-
Step 2 : Perform cyclization using iodine and triethylamine in DMF to generate the 1,3,4-thiadiazole core, with sulfur byproduct formation .
-
Optimization : Adjust solvent polarity (e.g., DMF for cyclization) and stoichiometric ratios to improve yields (>75%). Monitor reaction progress via TLC or HPLC .
- Data Table :
| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Iodine, Et₃N | DMF | 80 | 78 | |
| 2 | Acetonitrile reflux | - | 80 | 65 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the trichloroethyl group (δ 4.2–4.5 ppm, triplet) and methoxyphenyl protons (δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the trichloroethyl group and confirm dihedral angles between aromatic rings (e.g., 8.5–15.4° deviation in similar compounds) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 423.2 (calculated) .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodology :
-
Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Set grid boxes around active sites (20 ų) and apply Lamarckian GA for conformational sampling .
-
Visualization : Analyze hydrogen bonds (e.g., between carboxamide and Thr113) and hydrophobic interactions using UCSF Chimera .
-
Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| DHFR (E. coli) | -9.2 | H-bond: Thr113 | 12.3 ± 1.5 |
Q. How can contradictory biological activity data across studies be resolved?
- Analysis Framework :
- Assay Variability : Compare MIC values under standardized CLSI guidelines (e.g., pH 7.4 vs. 6.8 alters protonation states) .
- Purity Checks : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity) .
- Structural Analogues : Test derivatives (e.g., replacing 4-methoxyphenyl with nitro groups) to isolate pharmacophore contributions .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Approaches :
- Co-crystallization : Use thiourea or resorcinol as co-formers to enhance lattice stability .
- Solvent Screening : Test low-polarity solvents (e.g., hexane/ethyl acetate) for slow evaporation .
- Temperature Gradients : Gradual cooling from 60°C to 4°C to promote single-crystal growth .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Steps :
Core Modifications : Synthesize analogues with halogen (Cl→F) or substituent (methoxy→ethoxy) variations .
Bioassay Panels : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using broth microdilution .
Data Correlation : Use multivariate analysis (e.g., PCA) to link logP values (2.8–3.5) with antimicrobial potency .
- SAR Table :
| Derivative | R-Group | MIC (S. aureus) µg/mL | logP |
|---|---|---|---|
| Parent | 4-OCH₃ | 8.0 | 3.2 |
| Analog 1 | 4-NO₂ | 2.5 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
